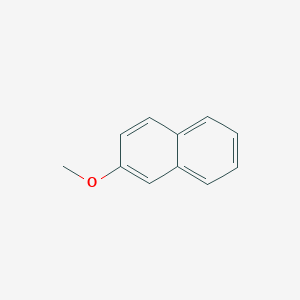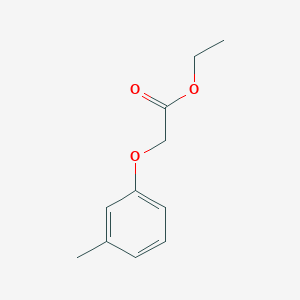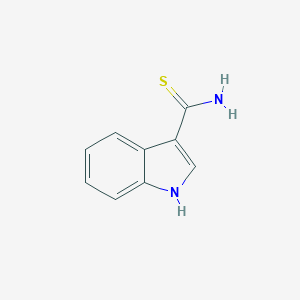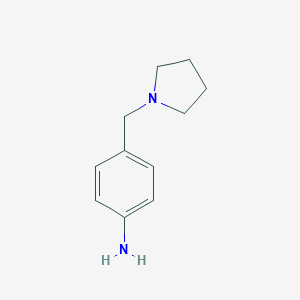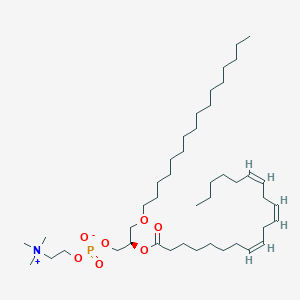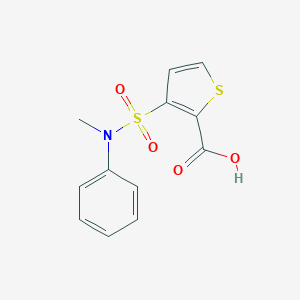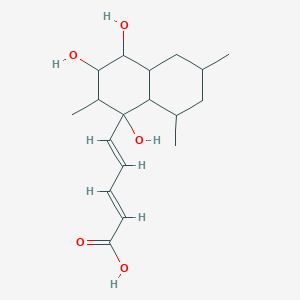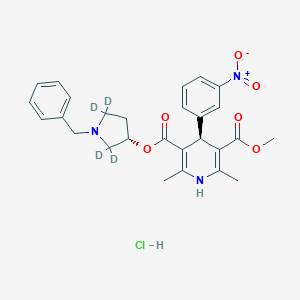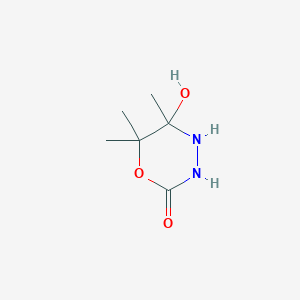
5-Hydroxy-5,6,6-trimethyl-1,3,4-oxadiazinan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxy-5,6,6-trimethyl-1,3,4-oxadiazinan-2-one, also known as TMO, is a cyclic urea derivative that has gained significant attention in the field of scientific research due to its unique properties. TMO is a white crystalline powder that is soluble in water and organic solvents. It is a versatile compound that has been used in various fields, including medicine, agriculture, and materials science.
Mechanism Of Action
The mechanism of action of 5-Hydroxy-5,6,6-trimethyl-1,3,4-oxadiazinan-2-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 5-Hydroxy-5,6,6-trimethyl-1,3,4-oxadiazinan-2-one has been shown to inhibit the production of pro-inflammatory cytokines by inhibiting the activation of nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. 5-Hydroxy-5,6,6-trimethyl-1,3,4-oxadiazinan-2-one has also been shown to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the anti-apoptotic protein Bcl-2.
Biochemical And Physiological Effects
5-Hydroxy-5,6,6-trimethyl-1,3,4-oxadiazinan-2-one has been shown to have several biochemical and physiological effects. In vitro studies have shown that 5-Hydroxy-5,6,6-trimethyl-1,3,4-oxadiazinan-2-one can inhibit the growth of cancer cells and reduce the production of pro-inflammatory cytokines. In vivo studies have shown that 5-Hydroxy-5,6,6-trimethyl-1,3,4-oxadiazinan-2-one can reduce inflammation and improve the survival rate of animals with cancer.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 5-Hydroxy-5,6,6-trimethyl-1,3,4-oxadiazinan-2-one in lab experiments is its versatility. 5-Hydroxy-5,6,6-trimethyl-1,3,4-oxadiazinan-2-one can be used in various fields of science, including medicine, agriculture, and materials science. Another advantage is its low toxicity, which makes it a safe compound to work with. However, one limitation of using 5-Hydroxy-5,6,6-trimethyl-1,3,4-oxadiazinan-2-one in lab experiments is its limited solubility in water, which can make it difficult to work with in aqueous solutions.
Future Directions
There are several future directions for the study of 5-Hydroxy-5,6,6-trimethyl-1,3,4-oxadiazinan-2-one. In the field of medicine, future studies could investigate the potential of 5-Hydroxy-5,6,6-trimethyl-1,3,4-oxadiazinan-2-one as a treatment for other inflammatory diseases, such as rheumatoid arthritis. In the field of agriculture, future studies could investigate the potential of 5-Hydroxy-5,6,6-trimethyl-1,3,4-oxadiazinan-2-one as a biopesticide, which could reduce the use of synthetic pesticides. In the field of materials science, future studies could investigate the potential of 5-Hydroxy-5,6,6-trimethyl-1,3,4-oxadiazinan-2-one as a self-healing material, which could improve the durability of various products.
Synthesis Methods
The synthesis of 5-Hydroxy-5,6,6-trimethyl-1,3,4-oxadiazinan-2-one can be achieved through several methods, including the reaction of dimethyl carbonate with hydroxylamine hydrochloride, followed by the reaction of the resulting intermediate with 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO). Another method involves the reaction of 5-amino-1,2,4-oxadiazole-3-carboxylic acid with dimethyl carbonate, followed by the reaction of the resulting intermediate with hydroxylamine hydrochloride.
Scientific Research Applications
5-Hydroxy-5,6,6-trimethyl-1,3,4-oxadiazinan-2-one has been extensively studied for its potential applications in various fields of science. In the field of medicine, 5-Hydroxy-5,6,6-trimethyl-1,3,4-oxadiazinan-2-one has been investigated for its potential as an anti-inflammatory agent, due to its ability to inhibit the production of pro-inflammatory cytokines. 5-Hydroxy-5,6,6-trimethyl-1,3,4-oxadiazinan-2-one has also been studied for its potential as an anti-cancer agent, due to its ability to induce apoptosis in cancer cells.
In the field of agriculture, 5-Hydroxy-5,6,6-trimethyl-1,3,4-oxadiazinan-2-one has been investigated for its potential as a herbicide, due to its ability to inhibit the growth of certain weeds. 5-Hydroxy-5,6,6-trimethyl-1,3,4-oxadiazinan-2-one has also been studied for its potential as a plant growth regulator, due to its ability to promote root growth and enhance plant tolerance to stress.
In the field of materials science, 5-Hydroxy-5,6,6-trimethyl-1,3,4-oxadiazinan-2-one has been investigated for its potential as a polymer additive, due to its ability to improve the mechanical properties of polymers. 5-Hydroxy-5,6,6-trimethyl-1,3,4-oxadiazinan-2-one has also been studied for its potential as a crosslinking agent, due to its ability to form strong bonds with other molecules.
properties
CAS RN |
151535-49-8 |
|---|---|
Product Name |
5-Hydroxy-5,6,6-trimethyl-1,3,4-oxadiazinan-2-one |
Molecular Formula |
C6H12N2O3 |
Molecular Weight |
160.17 g/mol |
IUPAC Name |
5-hydroxy-5,6,6-trimethyl-1,3,4-oxadiazinan-2-one |
InChI |
InChI=1S/C6H12N2O3/c1-5(2)6(3,10)8-7-4(9)11-5/h8,10H,1-3H3,(H,7,9) |
InChI Key |
BWEZVNDVCQWBHA-UHFFFAOYSA-N |
SMILES |
CC1(C(NNC(=O)O1)(C)O)C |
Canonical SMILES |
CC1(C(NNC(=O)O1)(C)O)C |
synonyms |
2H-1,3,4-Oxadiazin-2-one,tetrahydro-5-hydroxy-5,6,6-trimethyl-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



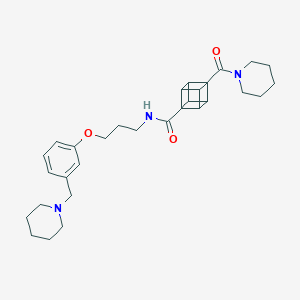
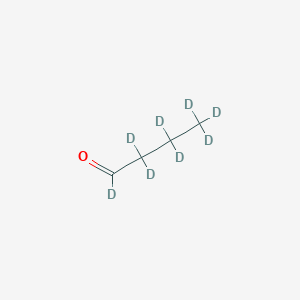
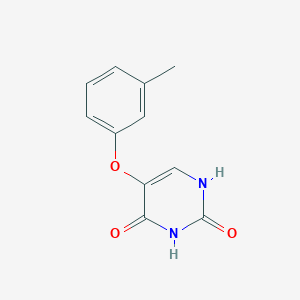
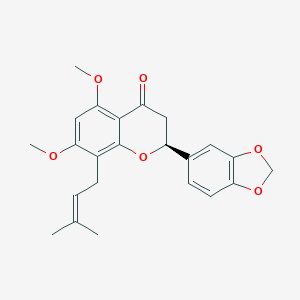
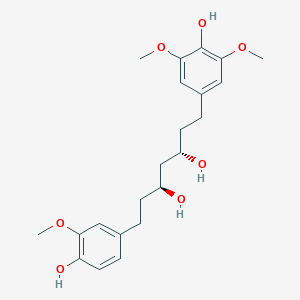
![tert-Butyl bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B124783.png)
